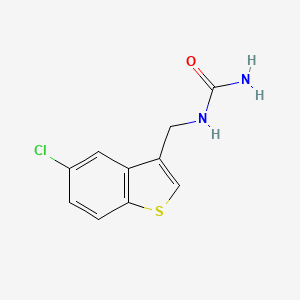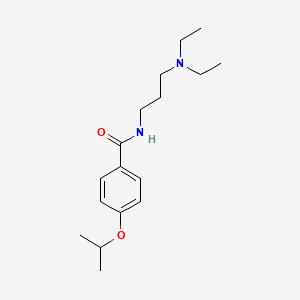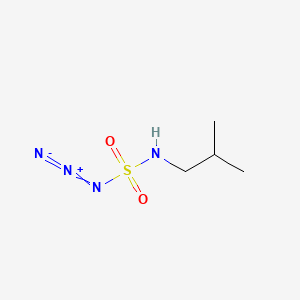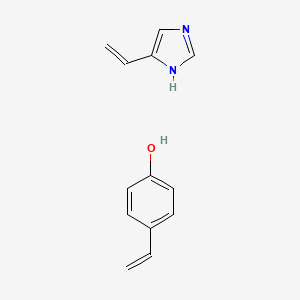![molecular formula C19H19N3O2 B14692453 Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate CAS No. 24554-11-8](/img/structure/B14692453.png)
Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate typically involves the reaction of 3-methylquinoxaline-2-carbaldehyde with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate has several scientific research applications:
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to DNA: It can intercalate into DNA, preventing replication and transcription, which is particularly useful in anticancer applications.
Modulating Receptors: The compound may interact with specific receptors on the cell surface, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A quinoxaline derivative with antimicrobial properties.
Levomycin: An antibiotic with a quinoxaline core structure.
Carbadox: An antibiotic used in animal feed.
Uniqueness
Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoxaline moiety with an ethyl ester group allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
24554-11-8 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 4-[(3-methylquinoxalin-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)14-8-10-15(11-9-14)20-12-18-13(2)21-16-6-4-5-7-17(16)22-18/h4-11,20H,3,12H2,1-2H3 |
InChI Key |
AETZIGGUUJNFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



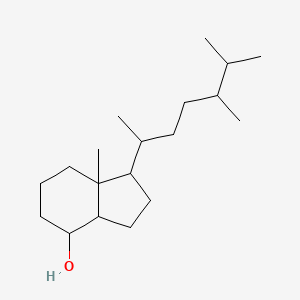
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)

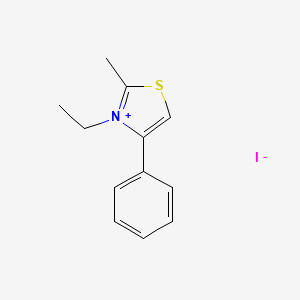

![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)

